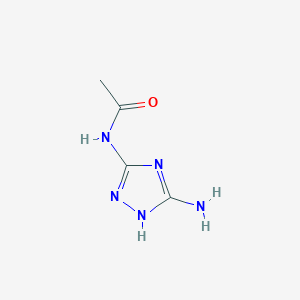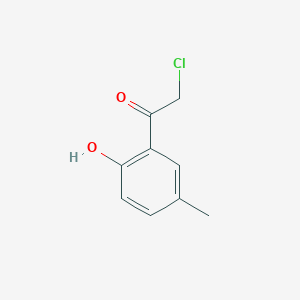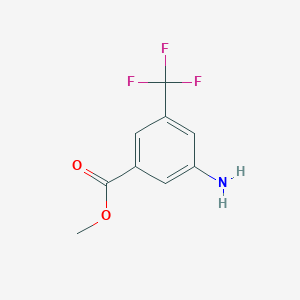
1-(Triisopropylsilyl)-1-propyne
Übersicht
Beschreibung
1-(Triisopropylsilyl)-1-propyne is a chemical compound that is part of a broader class of organosilicon compounds characterized by the presence of a triisopropylsilyl (TIPS) group attached to an alkyne. This moiety is often used in organic synthesis as a protective group due to its steric bulk and stability, making it a valuable tool in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of compounds related to 1-(Triisopropylsilyl)-1-propyne involves the use of TIPS as a protective group or as a building block in organic reactions. For instance, 1,3-bis(triisopropylsilyl)propyne is prepared in quantitative yield by silylation of 3-Lithio-1-triisopropylsilyl-1-propyne with Triisopropylsilyl Trifluoromethanesulfonate, demonstrating the utility of TIPS in creating extended alkyne structures . Similarly, (triisopropylsilyl)butadiyne serves as a four-carbon building block in a one-pot synthesis of heterocyclic compounds, showcasing the versatility of TIPS-substituted alkynes in multicomponent syntheses .
Molecular Structure Analysis
The molecular structure of TIPS-substituted compounds has been studied using various methods, including X-ray and neutron diffraction. For example, tris(triisopropylsilyl)silane exhibits an unusual nearly coplanar arrangement of silicon atoms, which is a structural feature that can influence the reactivity and properties of the compound . Polymorphism in 1,4-bis(triisopropylsilyl)buta-1,3-diyne has been investigated, revealing different molecular geometries and crystal packing motifs, which are important for understanding the solid-state behavior of these compounds .
Chemical Reactions Analysis
TIPS-substituted alkynes participate in a variety of chemical reactions. The presence of the TIPS group can influence the reactivity and selectivity of
Wissenschaftliche Forschungsanwendungen
“1-(Triisopropylsilyl)pyrrole” is a pyrrole derivative and a heterocyclic building block . It has been reported to generate pyrrolic cation radicals during cyclovoltammetric studies, via electroreduction . It participates in various electrophilic substitution reactions specifically at β-position, via reaction with various electrophilic reagents (Br+, I+,NO2+,etc) .
- Perfluoroalkylation reactions : It may be employed as a reagent in perfluoroalkylation .
- Vilsmeier formylation reactions : It may also be used in Vilsmeier formylation reactions .
- Preparation of ethyl 2-(2,4-dinitrophenylhydrazono]-3-[1-(triisopropylsily1)-pyrrol-2-yflpropanoate : This compound can be synthesized using 1-(Triisopropylsilyl)pyrrole .
- Synthesis of heterocyclic base, 3-nitropyrrole : 1-(Triisopropylsilyl)pyrrole can be used in the preparation of the heterocyclic base, 3-nitropyrrole .
- Synthesis of 1-(2′-deoxy-β-D-ribofuranosyl)-3-nitropyrrole : This compound, required for certain syntheses, can be prepared using 1-(Triisopropylsilyl)pyrrole .
Safety And Hazards
Eigenschaften
IUPAC Name |
tri(propan-2-yl)-prop-1-ynylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24Si/c1-8-9-13(10(2)3,11(4)5)12(6)7/h10-12H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEZWWXTHRGNJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#C[Si](C(C)C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399058 | |
| Record name | 1-(Triisopropylsilyl)-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Triisopropylsilyl)-1-propyne | |
CAS RN |
82192-57-2 | |
| Record name | 1-(Triisopropylsilyl)-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Triisopropylsilyl)-1-propyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

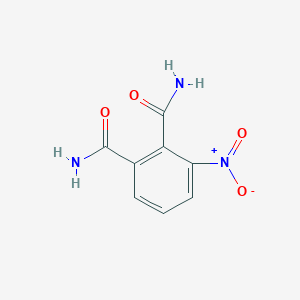
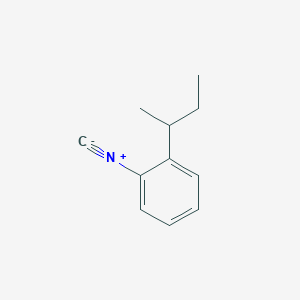
![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)
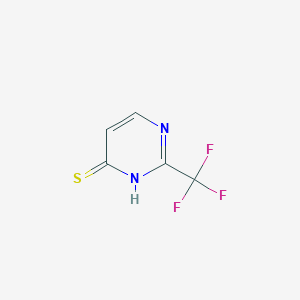


![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)

